molecular formula C18H16ClF3N2O3S B12473678 4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide

4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B12473678
M. Wt: 432.8 g/mol
InChI Key: ILXXNTDMRFMFIW-UHFFFAOYSA-N
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Description

4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a trifluoromethyl group, a pyrrolidinylsulfonyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. . The pyrrolidinylsulfonyl group is introduced via a nucleophilic substitution reaction, while the chlorination of the benzamide ring is typically performed using chlorinating agents such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the introduction of functional groups. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-(pyrrolidin-1-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolidinylsulfonyl group contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C18H16ClF3N2O3S

Molecular Weight

432.8 g/mol

IUPAC Name

4-chloro-3-pyrrolidin-1-ylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C18H16ClF3N2O3S/c19-14-8-7-12(11-16(14)28(26,27)24-9-3-4-10-24)17(25)23-15-6-2-1-5-13(15)18(20,21)22/h1-2,5-8,11H,3-4,9-10H2,(H,23,25)

InChI Key

ILXXNTDMRFMFIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl

Origin of Product

United States

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